molecular formula C12H14O3 B1267160 Ethyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 27835-00-3

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No. B1267160
CAS RN: 27835-00-3
M. Wt: 206.24 g/mol
InChI Key: GEQMJBPKCOZHMV-UHFFFAOYSA-N
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Patent
US07399760B2

Procedure details

Sodium hydroxide solution (33%, 32.5 ml) was added to ethyl acetoacetate (97.5 g, 750 mmol) in a mixture of water (250 ml) and toluene (12 ml) at 0-5° C. under stirring (pH 11). After 30 minutes 4-methylbenzoylchloride (127.46 g, 825 mmol) and sodium hydroxide solution (33%, 135 ml) was added simultaneously over a period two hours. The reaction mixture was stirred for 15 minutes at 0° C. and for 1 hour at 35° C. Aqueous layer was separated, ammonium chloride (40 g) was added and stirred slowly over night. The reaction mixture was saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over anhydrous sodium sulphate and concentrated to dryness in vacuum. The crude product thus obtained was purified by column chromatography to yield the title compound as viscous oil (54 g, 35%). MS m/z: 207.1 (M+).
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
97.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
127.46 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH3:12][C:13]1[CH:21]=[CH:20]C(C(Cl)=O)=[CH:15][CH:14]=1>O.C1(C)C=CC=CC=1>[CH3:12][C:13]1[CH:21]=[CH:20][C:7]([C:5]([CH2:4][C:3]([O:9][CH2:10][CH3:11])=[O:8])=[O:6])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
97.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
127.46 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
135 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring (pH 11)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 minutes at 0° C. and for 1 hour at 35° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Aqueous layer was separated
ADDITION
Type
ADDITION
Details
ammonium chloride (40 g) was added
STIRRING
Type
STIRRING
Details
stirred slowly over night
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.